1,4,10-Trioxadispiro[4.2.4.2]tetradecane
Description
1,4,10-Trioxadispiro[4.2.4.2]tetradecane is a polycyclic compound featuring a spirocyclic framework with oxygen atoms integrated into its structure. This compound belongs to a class of spirocyclic ethers and ketals, which are characterized by their fused ring systems and oxygen heteroatoms.
Key structural analogs include:
- 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (CAS 183-97-1): A bis(ethylene ketal) derivative of 1,4-cyclohexanedione, with molecular formula C₁₀H₁₆O₄ and molecular weight 200.23 g/mol .
- 6,7,13,14-Tetraoxadispiro[4.2.4.2]tetradecane (DCypDp): A dicyclopentanone diperoxide used in explosives research .
- 2,10-Diacryloyloxymethyl-1,4,9,12-tetraoxaspiro[4.2.4.2]tetradecane (DAMTT): A degradable cross-linker for UV-curing polymers .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3,9,12-trioxadispiro[4.2.48.25]tetradecane |
InChI |
InChI=1S/C11H18O3/c1-3-11(13-7-8-14-11)4-2-10(1)5-6-12-9-10/h1-9H2 |
InChI Key |
GJMHGTFFOQWFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC13CCOC3)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trioxadispiro[4.2.4.2]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketal back to the original ketone or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ketones.
Scientific Research Applications
1,4,10-Trioxadispiro[4.2.4.2]tetradecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,10-Trioxadispiro[4.2.4.2]tetradecane involves its interaction with various molecular targets. The ketal group can undergo hydrolysis to release the original ketone, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Oxygen Configuration : While 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane contains ether linkages, DCypDp has peroxide bonds, making it highly reactive and explosive . DAMTT incorporates acrylate groups for polymerization .
- Synthetic Routes : The bis-ketalization strategy is common for ether-linked spiro compounds, whereas peroxide analogs require controlled peroxide cyclization.
Physicochemical Properties
Thermal Stability and Volatility
- 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane : Stable up to 254°C (boiling point), comparable to decane in volatility .
- DCypDp : Thermally unstable due to peroxide bonds; decomposes explosively at high temperatures .
- DAMTT: Degrades at 350°C during desorption, with partial decomposition noted for non-volatile alkanes .
Solubility and Reactivity
- Ether-linked spiro compounds (e.g., 1,4,9,12-Tetraoxadispiro): Polar due to oxygen atoms, soluble in organic solvents like ethanol .
- Peroxide analogs (e.g., DCypDp): Hydrophobic and reactive, requiring careful handling .
- Trione derivatives (e.g., 2,9,13-Trioxadispiro): Exhibit high polarity due to ketone groups, enhancing solubility in polar aprotic solvents .
Comparative Performance in Specific Contexts
Adsorption and Desorption
- 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane : Demonstrated similar adsorption efficiency to decane in Guefoam systems, with peak areas comparable to Twister® bars .
- Tetradecane (C₁₄H₃₀) : A linear alkane with distinct volatility (boiling point: 254°C), used as a reference in pest attraction studies .
Q & A
Q. How does the compound’s stability under acidic/basic conditions impact its utility in drug delivery systems?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) in pH 1–13 buffers, monitored by LC-MS, reveal degradation pathways (e.g., hydrolytic ring-opening). Nanoformulation with PEGylation or liposomal encapsulation mitigates instability .
Methodological Design & Validation
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles: Define critical quality attributes (CQAs) like particle size distribution, and use DoE (Design of Experiments) to optimize parameters (e.g., temperature, stirring rate). PAT (Process Analytical Technology) tools like ReactIR enable real-time monitoring .
Q. How can researchers validate the biological relevance of computational predictions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
